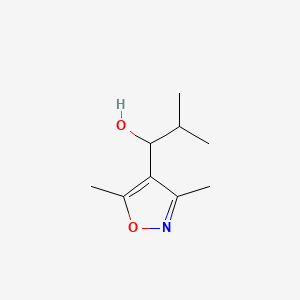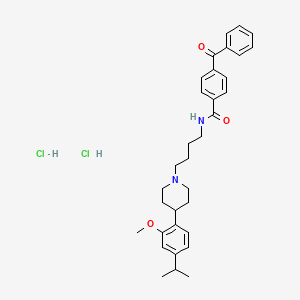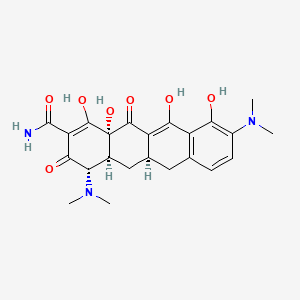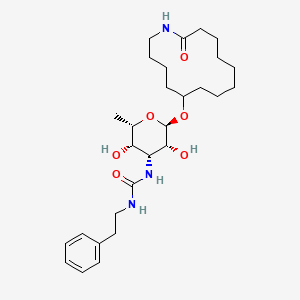
4-溴-1-碘-2-甲氧基苯
描述
4-Bromo-1-iodo-2-methoxybenzene is a chemical compound with the molecular formula C7H6BrIO . It is also known by other names such as 4-Bromo-2-iodoanisole and Benzene, 4-bromo-2-iodo-1-methoxy- .
Synthesis Analysis
The synthesis of 4-Bromo-1-iodo-2-methoxybenzene can be achieved through several steps . In one laboratory route, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .Molecular Structure Analysis
The molecular weight of 4-Bromo-1-iodo-2-methoxybenzene is 312.93 g/mol . The compound has a complex structure with 10 heavy atoms . The InChI code for the compound isInChI=1S/C7H6BrIO/c1-10-7-3-2-5 (8)4-6 (7)9/h2-4H,1H3 . Chemical Reactions Analysis
4-Bromo-1-iodo-2-methoxybenzene can undergo various chemical reactions. For instance, it can be used as a reagent for in situ desilylation and coupling of silylated alkynes . It can also be used as a starting reagent in the total syntheses of ent-conduramine A and ent-7-deoxypancratistatin .Physical And Chemical Properties Analysis
4-Bromo-1-iodo-2-methoxybenzene has a density of 2.1±0.1 g/cm3 . It has a boiling point of 282.7±25.0 °C at 760 mmHg . The compound has a molar refractivity of 53.5±0.3 cm3 . It has a topological polar surface area of 9.2 Ų .科学研究应用
卤代醇形成中的催化:4-溴-1-甲氧基苯已被用作环氧乙烷与元素碘和溴开环的催化剂,在中性和温和的条件下生成邻位碘醇和溴醇 (Niknam 和 Nasehi,2002).
有机合成中的环卤代:它在多烷基苯的环卤代中起作用,该过程在合成混合卤代化合物(如 2-溴-4-碘-1,3,5-三甲基苯)中很重要 (Bovonsombat 和 Mcnelis,1993).
化学中的结构分析:该化合物有助于理解卤素键合中的结构决定因素,特别是关于 X...O=C 与 X...X 相互作用,如在 4-卤代三酰基苯的研究中所见 (Pigge、Vangala 和 Swenson,2006).
液晶合成:它用于合成对映纯三氧杂十氢萘衍生的液晶,其对这些材料的介晶性质的影响是显着的 (Bertini 等,2003).
环境研究:4-溴-1-甲氧基苯衍生物已在大西洋海洋的对流层中被发现,表明它们具有混合的生物成因和人为成因,这在环境科学中至关重要 (Führer 和 Ballschmiter,1998).
分子包封:该化合物用于研究客体诱导的分子结构组装,特别是在通过各种分子间相互作用形成异二聚体胶囊方面 (Kobayashi 等,2003).
创新材料开发:在材料科学领域,4-溴-1-甲氧基苯衍生物用于制备二膦和芴亚甲基膦等空间保护化合物 (Toyota 等,2003).
作用机制
Target of Action
4-Bromo-1-iodo-2-methoxybenzene is a type of aromatic compound, and its primary targets are typically other aromatic compounds in a reaction . The compound can interact with these targets through electrophilic aromatic substitution .
Mode of Action
The mode of action of 4-Bromo-1-iodo-2-methoxybenzene involves a two-step mechanism known as electrophilic aromatic substitution . In the first step, the electrophile (4-Bromo-1-iodo-2-methoxybenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-1-iodo-2-methoxybenzene are those involving aromatic compounds. The compound can cause changes in these pathways through electrophilic aromatic substitution, leading to the formation of new aromatic compounds .
Result of Action
The result of the action of 4-Bromo-1-iodo-2-methoxybenzene is the formation of a new aromatic compound through electrophilic aromatic substitution . This can lead to changes in the biochemical pathways involving aromatic compounds .
Action Environment
The action of 4-Bromo-1-iodo-2-methoxybenzene can be influenced by various environmental factors. For instance, the presence of other aromatic compounds can affect its reactivity. Additionally, factors such as temperature and pH can also influence its stability and efficacy .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
属性
IUPAC Name |
4-bromo-1-iodo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPKPGBEEFOTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676549 | |
| Record name | 4-Bromo-1-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
791642-68-7 | |
| Record name | 4-Bromo-1-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

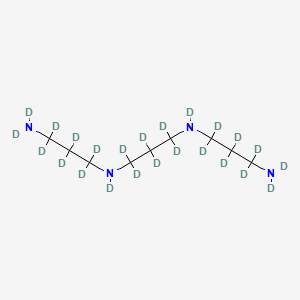
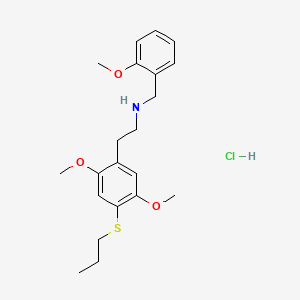
![2-Butanone,4-[3-(1-methylethyl)oxiranyl]-,trans-(9CI)](/img/no-structure.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
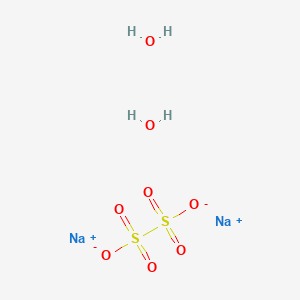

![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
